molecular formula C20H15FN2O2 B11582042 3-(4-Fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one

3-(4-Fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one

Cat. No.: B11582042
M. Wt: 334.3 g/mol
InChI Key: RAOINHTZOICECU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that contains an oxadiazolidinone ring substituted with fluorophenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with diphenyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxadiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s fluorophenyl group enhances its binding affinity to these targets, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one is unique due to its specific substitution pattern and the presence of the oxadiazolidinone ring. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in its analogs .

Properties

Molecular Formula

C20H15FN2O2

Molecular Weight

334.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C20H15FN2O2/c21-16-13-11-15(12-14-16)19-22(17-7-3-1-4-8-17)20(24)25-23(19)18-9-5-2-6-10-18/h1-14,19H

InChI Key

RAOINHTZOICECU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(N(OC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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